Cefalonium Dihydrate is a first-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is primarily used in veterinary medicine, particularly for treating bovine mastitis. The compound is characterized by its ability to inhibit bacterial cell wall synthesis, making it effective in combating bacterial infections.
Cefalonium Dihydrate is classified as a β-lactam antibiotic, which is a group that includes penicillins and cephalosporins. The compound is derived from 7-aminocephalosporanic acid, a core structure in the cephalosporin family. Its chemical formula is and it has a molecular weight of approximately 478.54 g/mol .
The synthesis of Cefalonium Dihydrate typically involves the acylation of 7-aminocephalosporanic acid with 2-thienylacetyl chloride. This reaction can be performed under controlled conditions to optimize yield and purity.
The yield of Cefalonium Dihydrate can reach up to 72% with a purity of 98.2% using high-performance liquid chromatography (HPLC) for analysis .
Cefalonium Dihydrate features a complex molecular structure that includes a β-lactam ring, which is essential for its antibacterial activity. The structure can be represented as follows:
This structure allows Cefalonium Dihydrate to interact effectively with bacterial enzymes involved in cell wall synthesis.
Cefalonium Dihydrate undergoes several key chemical reactions:
These reactions are crucial for understanding the stability and reactivity of Cefalonium Dihydrate in different environments.
Cefalonium Dihydrate exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. This action disrupts cell wall integrity, leading to cell lysis and death .
Cefalonium Dihydrate has several important applications:
The discovery of cephalosporins originated from Giuseppe Brotzu's 1945 isolation of Cephalosporium acremonium from Sardinian seawater, which produced antibiotic compounds subsequently characterized as cephalosporin C [3]. The first-generation cephalosporins, developed throughout the 1960s, prioritized enhanced stability against staphylococcal β-lactamases and gram-positive coverage compared to early penicillins. Cefalonium emerged during this innovative period as a veterinary-specific derivative, strategically designed to address limitations of existing farm-animal therapeutics. Its development timeline parallels human-medicine cephalosporins like cephalothin (1962) and cefazolin (1969), but with distinct veterinary targets [1].
Structural innovations in cefalonium specifically optimized pharmacokinetics for bovine applications. The carbamoylpyridinium modification at position C-3 increases polarity and extends udder tissue retention compared to earlier veterinary cephalosporins. This modification significantly prolongs therapeutic concentrations in mammary tissue after dry-cow therapy administration, maintaining effective levels for 7-10 weeks post-infusion [5]. Unlike human-use cephalosporins that evolved toward broader spectra and parenteral administration, cefalonium's development prioritized localized delivery, formulation stability in lipid-rich matrices (milk), and efficacy against mastitis pathogens—reflecting specialized veterinary pharmaceutical design principles.
Table 2: Structural Evolution of Key First-Generation Cephalosporins
Compound | Year Introduced | Key Structural Features | Primary Application |
---|---|---|---|
Cephalothin | 1962 | Acetyloxy group at C-3 | Human medicine (systemic) |
Cefazolin | 1969 | Tetrazole-thiomethyl at C-3 | Human medicine (surgical prophylaxis) |
Cefapirin | 1971 | Pyridinium at C-3 | Veterinary/human medicine |
Cefalonium | 1970s | Carbamoylpyridinium at C-3 | Veterinary-specific |
Cefalonium dihydrate is classified within the β-lactam antibiotics as a first-generation cephalosporin, characterized by its bactericidal mechanism targeting penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. Its molecular architecture contains the fundamental β-lactam ring fused to a six-membered dihydrothiazine ring, distinguishing it from penicillins (fused five-membered thiazolidine ring), carbapenems, and monobactams [2] [3]. This structural framework enables covalent binding to the active-site serine of transpeptidase enzymes, thereby inhibiting the final cross-linking step of peptidoglycan assembly. The resulting disruption produces structurally deficient cell walls that undergo autolytic degradation—particularly effective against actively replicating pathogens [5].
Within veterinary classification systems, cefalonium occupies a specialized niche among β-lactams due to its spectrum and pharmacokinetic profile:
Table 3: Antimicrobial Activity Spectrum of Cefalonium Dihydrate
Bacterial Species | MIC₉₀ (µg/mL) | Susceptibility Profile |
---|---|---|
Staphylococcus aureus (MSSA) | 0.125 | High activity, including penicillin-resistant strains |
Streptococcus uberis | ≤0.25 | Consistent efficacy |
Streptococcus agalactiae | ≤0.25 | Primary mastitis pathogen coverage |
Escherichia coli | 0.5 - 16 | Variable, strain-dependent |
Klebsiella pneumoniae | 1 - 32 | Moderate to poor activity |
Proteus spp. | ≥16 | Limited clinical utility |
Cefalonium dihydrate serves a critical role in veterinary antimicrobial therapy, primarily formulated as a long-acting intramammary suspension for dry-cow therapy (Cepravin® Dry Cow). This application capitalizes on its prolonged elimination half-life from bovine mammary tissue, where effective concentrations persist for up to 10 weeks post-administration—significantly exceeding the pharmacokinetic profiles of human-adapted cephalosporins in bovine systems [5]. Such extended coverage protects against Streptococcus uberis and environmental staphylococcal infections during the vulnerable dry period and early post-calving, correlating with reduced somatic cell counts in subsequent lactations [4] [5]. This specific pharmacokinetic optimization for ruminant biology illustrates how veterinary-specific β-lactams address physiological distinctions not encountered in human medicine.
The compound's veterinary deployment intersects with public health through two critical mechanisms:
Therapeutic outcomes in bovine mastitis management demonstrate cefalonium's comparative advantage: Clinical cure rates exceed 85% against gram-positive pathogens when administered during the dry period, significantly higher than non-treated controls and comparable to other first-generation cephalosporins. Its bactericidal activity remains unaltered in milk, unlike antibiotics whose efficacy diminishes in lipid-rich environments [5]. This biological specificity underscores how veterinary-optimized β-lactams like cefalonium address distinct therapeutic requirements not met by human-formulated counterparts.
Table 4: Comparative Efficacy of Intramammary Antibiotics for Bovine Dry-Cow Therapy
Parameter | Cefalonium | Cefapirin | Penicillin/Dihydrostreptomycin |
---|---|---|---|
Effective Duration in Udder | 7-10 weeks | 4-6 weeks | 3-5 weeks |
Reduction in S. uberis Infections | 89% | 78% | 82% |
Somatic Cell Count Reduction | 42% | 38% | 35% |
Clinical Cure Rate (Gram+) | 85-92% | 80-88% | 75-85% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7